

A Comparative Analysis of Pyranonigrin A from Diverse Fungal Strains

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Compound of Interest

Compound Name: *Pyranonigrin A*

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Pyranonigrin A, a polyketide-nonribosomal peptide hybrid, has garnered significant interest within the scientific community due to its notable antioxidant and antimicrobial properties. This secondary metabolite, produced by a variety of fungal species, presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of **Pyranonigrin A** derived from different fungal strains, focusing on production yields and biological activities, supported by experimental data and detailed methodologies.

Quantitative Analysis of Pyranonigrin A Production and Bioactivity

The production and bioactivity of **Pyranonigrin A** can vary significantly between different fungal species and even between strains of the same species. The following tables summarize key quantitative data from published studies.

Fungal Strain	Type	Production Yield (mg/L)	Reference
Aspergillus niger JSC-093350089	ISS Isolate	~6.0	[1]
Aspergillus niger ATCC 1015	Terrestrial	~0.1	[1]
Penicillium thymicola IBT 5891	Wild Type	3.0	[2]
Aspergillus nidulans (heterologous host)	Recombinant	0.1	[2]

Table 1: Comparative Production Yields of **Pyranonigrin A**. This table highlights the variability in **Pyranonigrin A** production across different fungal strains and expression systems. Notably, the *Aspergillus niger* strain isolated from the International Space Station (ISS) exhibited a 60-fold higher production compared to its terrestrial counterpart, ATCC 1015[\[1\]](#).

Compound	Fungal Source	Bioactivity	Quantitative Measurement	Reference
Pyranonigrin A	Penicillium brocae MA-231	Antibacterial	MIC: 0.5 µg/mL against <i>S. aureus</i>	[3]
Pyranonigrin L	Penicillium adametzii BF-0003	Antioxidant	EC ₅₀ : 553 µM (DPPH assay)	

Table 2: Bioactivity of **Pyranonigrin A** and a Related Analogue. This table presents the antimicrobial and antioxidant activities of **Pyranonigrin A** and its analogue, Pyranonigrin L. Direct comparative studies on the bioactivity of **Pyranonigrin A** from different fungal origins are limited; the presented data is from separate studies.

Experimental Methodologies

The following sections detail the experimental protocols used to generate the quantitative data presented above.

Fungal Cultivation and Pyranonigrin A Extraction

- **Aspergillus niger** Strains (JSC-093350089 and ATCC 1015): Both strains were cultivated on glucose minimal media (GMM) for 5 days. Secondary metabolites were extracted from the culture broth using ethyl acetate. The organic extract was then dried and redissolved in methanol for HPLC-MS analysis to quantify **Pyranonigrin A** production.
- **Penicillium thymicola** BT 5891: This strain was cultured in a specific production medium containing starch. After cultivation, the mycelium and broth were extracted with an organic solvent to isolate **Pyranonigrin A**. The yield was determined after purification by chromatographic methods.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of Pyranonigrin L from *Penicillium adametzii* was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

- **Preparation of DPPH Solution:** A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
- **Assay Procedure:** Different concentrations of the test compound (Pyranonigrin L) are added to the DPPH solution.
- **Incubation:** The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
- **Absorbance Measurement:** The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.
- **Calculation of EC₅₀:** The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.

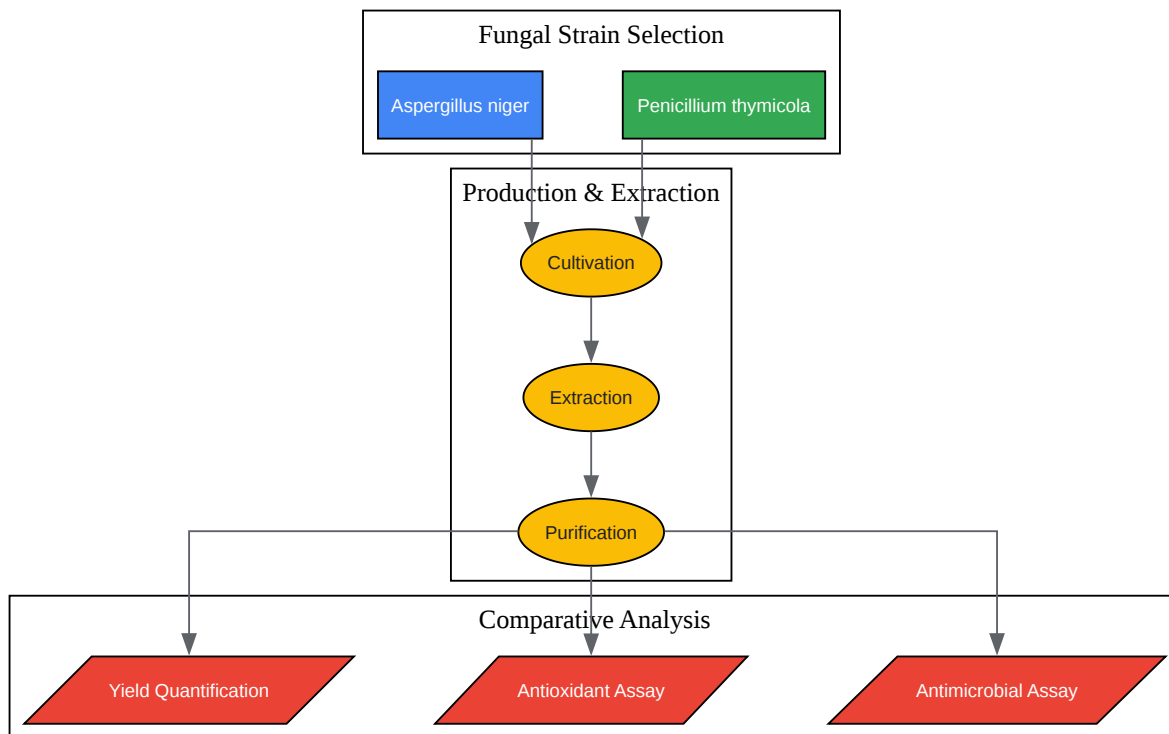
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of **Pyranonigrin A** was evaluated by determining its Minimum Inhibitory Concentration (MIC) against *Staphylococcus aureus*.

- **Inoculum Preparation:** A standardized suspension of the target bacterium (e.g., *S. aureus*) is prepared in a suitable broth medium to a specific cell density (e.g., 5×10^5 CFU/mL).
- **Serial Dilution of **Pyranonigrin A**:** The purified compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of **Pyranonigrin A**.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacterium.

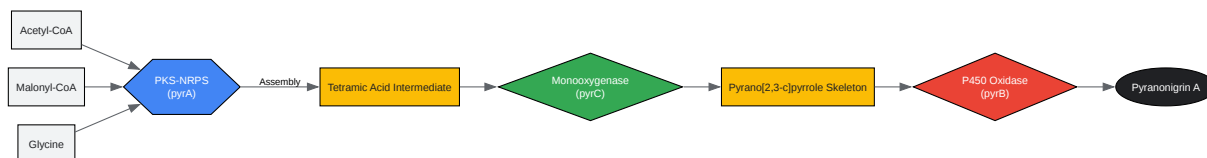
Visualizing Experimental and Biosynthetic Pathways

To better illustrate the processes involved in the analysis and biosynthesis of **Pyranonigrin A**, the following diagrams are provided.



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A flowchart of the comparative analysis process.



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The biosynthetic pathway of **Pyranonigrin A**.

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References

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- 2. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in *Penicillium thymicola* IBT 5891 - PMC [pmc.ncbi.nlm.nih.gov]
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